13,14-dihydro-15-keto-PGD2-d4
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Description
13,14-dihydro-15-keto Prostaglandin D2-d4 (13,14-dihydro-15-keto PGD2-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of 13,14-dihydro-15-keto PGD2 by GC- or LC-mass spectrometry. 13,14-dihydro-15-keto PGD2 is a metabolite of PGD2 which is formed through the 15-hydroxy PGDH pathway. 13,14-dihydro-15-keto PGD2 was recently identified as a selective agonist for the CRTH2/DP2 receptor. It also inhibits ion flux in a canine colonic mucosa preparation. In humans, 13,14-dihydro-15-keto PGD2 is further metabolized to give 11β-hydroxy compounds which have also undergone β-oxidation of one or both side chains. Virtually no 13,14-dihydro-15-keto PGD2 survives intact in the urine.
Properties
Molecular Formula |
C20H28D4O5 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i5D2,8D2 |
InChI Key |
VSRXYLYXIXYEST-URWDITFUSA-N |
SMILES |
O[C@@H](C1)[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(CCCCC)=O)C1=O |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1CCC(=O)CCCCC)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |
Synonyms |
13,14-dihydro-15-keto PGD2-d4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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